ethyl 4-hydroxy-5-[3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1,6-dihydropyridine-3-carboxylate
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Overview
Description
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features a combination of indole, pyridine, and methoxyphenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic synthesisCommon reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The compound may also affect cellular signaling pathways, leading to changes in cell behavior and function .
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-(7-HYDROXY-1,2,3,4-TETRAHYDROCYCLOPENTA[B]INDOL-3-YL)ACETATE
- N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]FERULAMIDE
- N-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-P-COUMARAMIDE
Uniqueness
ETHYL 4-HYDROXY-5-[3-{[2-(1H-INDOL-3-YL)ETHYL]AMINO}-1-(4-METHOXYPHENYL)-3-OXOPROPYL]-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is unique due to its combination of indole, pyridine, and methoxyphenyl groups, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C28H29N3O6 |
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Molecular Weight |
503.5 g/mol |
IUPAC Name |
ethyl 4-hydroxy-5-[3-[2-(1H-indol-3-yl)ethylamino]-1-(4-methoxyphenyl)-3-oxopropyl]-6-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C28H29N3O6/c1-3-37-28(35)22-16-31-27(34)25(26(22)33)21(17-8-10-19(36-2)11-9-17)14-24(32)29-13-12-18-15-30-23-7-5-4-6-20(18)23/h4-11,15-16,21,30H,3,12-14H2,1-2H3,(H,29,32)(H2,31,33,34) |
InChI Key |
NXNGQVXVAWWSDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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